molecular formula C25H24N2O5 B14096760 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol

Cat. No.: B14096760
M. Wt: 432.5 g/mol
InChI Key: XUQDIBKDLQBZSJ-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, phenol group, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-ethoxyphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-ethoxyphenoxy acetic acid: This involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base.

    Cyclization to form pyrazole: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

    Etherification: The final step involves the reaction of the pyrazole intermediate with 3-methoxybenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The ether linkages can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted phenol and pyrazole derivatives.

Scientific Research Applications

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-ethoxybenzyl)oxy]phenol
  • 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-hydroxybenzyl)oxy]phenol

Uniqueness

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxyphenyl)methoxy]phenol

InChI

InChI=1S/C25H24N2O5/c1-3-30-22-9-4-5-10-23(22)32-24-15-26-27-25(24)20-12-11-19(14-21(20)28)31-16-17-7-6-8-18(13-17)29-2/h4-15,28H,3,16H2,1-2H3,(H,26,27)

InChI Key

XUQDIBKDLQBZSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O

Origin of Product

United States

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